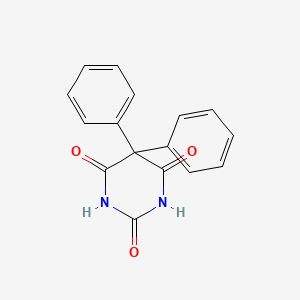
5,5-Diphenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2007 typically involves the use of organolithium and organomagnesium species, which are highly reactive and require controlled conditions . The preparation process often includes the following steps:
Formation of Organolithium Species: This involves the reaction of lithium with an organic halide under low temperatures to form the organolithium compound.
Reaction with Electrophiles: The organolithium compound is then reacted with various electrophiles, such as carbonyl compounds, to form the desired product.
Industrial Production Methods
Industrial production of T-2007 may involve the use of flow microreactors to control the highly reactive nature of organolithium and organomagnesium species . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
T-2007 undergoes several types of chemical reactions, including:
Oxidation: T-2007 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involving T-2007 typically use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: T-2007 can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of T-2007 may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
T-2007 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on neurotransmitter receptors, particularly AMPA and GABA receptors.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its receptor modulation properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of T-2007 involves its interaction with neurotransmitter receptors. As an AMPA receptor antagonist, T-2007 inhibits the action of glutamate at these receptors, reducing excitatory neurotransmission. Conversely, as a GABA receptor agonist, T-2007 enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . These dual actions make T-2007 a compound of interest for studying neurological pathways and potential therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
T-2006: Another AMPA receptor antagonist with similar properties but different molecular structure.
T-2008: A compound with both AMPA receptor antagonistic and GABA receptor agonistic properties, similar to T-2007.
Uniqueness of T-2007
T-2007 stands out due to its balanced dual action on both AMPA and GABA receptors, making it a unique tool for studying the interplay between excitatory and inhibitory neurotransmission. Its specific molecular structure also provides distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
CAS No. |
21914-07-8 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21) |
InChI Key |
IKVPZYAOGOJTLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
21914-07-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
64038-07-9 (mono-hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,5-diphenylbarbituric acid 5,5-diphenylbarbituric acid, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


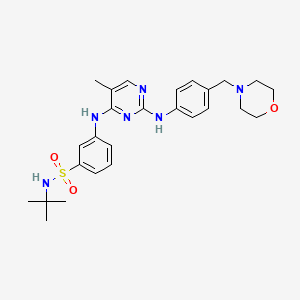
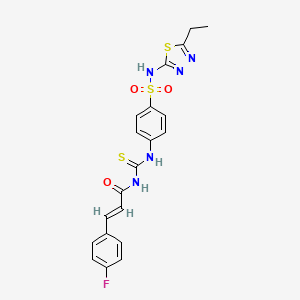
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)





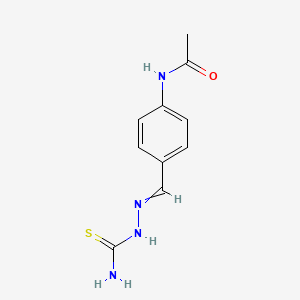

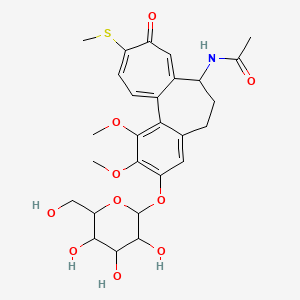
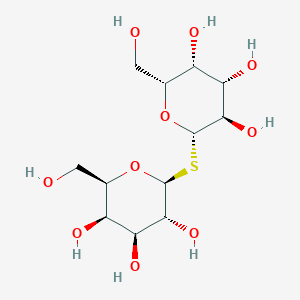
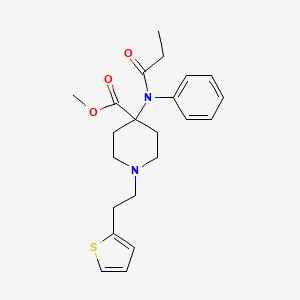
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
